2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-7-14(15)17(16-9)10(2)11-5-6-12(18-3)13(8-11)19-4/h5-8,10H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUFFXMDUSLIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine is a complex organic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure includes a pyrazole ring substituted with a 3,4-dimethoxyphenyl ethyl group and a methyl group at the 5-position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is CHNO, with a predicted boiling point of approximately 434.3 °C and a density of 1.17 g/cm³. The presence of the amine and pyrazole moieties contributes to its reactivity and biological activity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated activity against E. coli, S. aureus, and Pseudomonas aeruginosa in well diffusion assays .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10g | Pseudomonas aeruginosa | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays measuring its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain derivatives can reduce these cytokines significantly, indicating their potential as therapeutic agents in inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that derivatives of the pyrazole structure may act as apoptosis inducers in cancer cells. The compound's ability to trigger programmed cell death in cancerous cells has been linked to its interaction with specific cellular pathways involved in tumor growth and metastasis .
Case Studies
- Antimicrobial Efficacy : A study involving the synthesis and biological evaluation of pyrazole derivatives found that certain compounds exhibited comparable activity to standard antibiotics like streptomycin against E. coli and S. aureus. The results indicated that modifications at specific positions on the pyrazole ring could enhance antimicrobial efficacy .
- Anti-inflammatory Mechanisms : Another research effort focused on the synthesis of pyrazole derivatives showed promising results in inhibiting inflammatory mediators in vitro. Compounds tested demonstrated significant reductions in TNF-α levels, suggesting their potential application in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
- The compound has been investigated for its potential anticancer properties. Pyrazole derivatives often exhibit cytotoxicity against various cancer cell lines. Studies suggest that modifications to the pyrazole structure can enhance its efficacy against specific cancer types.
2. Anti-inflammatory Activity
- Research indicates that similar compounds have shown anti-inflammatory effects by inhibiting certain pathways involved in inflammation. The specific mechanism of action for this compound remains an area of active investigation.
3. Neuroprotective Effects
- Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Table 1: Summary of Research Findings on 2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Modifications to the pyrazole moiety can lead to derivatives with enhanced biological activity or improved pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on substituent variations:
Key Observations:
Hydrogen-Bonding and Crystallography: Methoxy groups in the target compound may participate in C–H⋯O interactions, akin to those observed in 2-(3,4-dimethoxyphenyl)-chromenone crystals, which form trans-dimeric hydrogen-bonded networks . In contrast, hydroxy-substituted pyrazoles (e.g., ) favor stronger O–H⋯N/O bonds, influencing crystal packing and solubility.
Synthetic Pathways :
- The compound’s synthesis likely parallels methods for analogous pyrazoles, such as cyclocondensation of hydrazines with diketones or Michael adducts (e.g., reactions in ). However, introducing the 3,4-dimethoxyphenyl-ethyl group may require specialized protecting-group strategies.
Biological Relevance: While direct pharmacological data for the target compound is absent, structurally related pyrazoles exhibit diverse bioactivities. The amine and methoxy groups in the target compound suggest possible kinase inhibition or CNS activity.
Thermodynamic and Electronic Properties
- Lipophilicity : The 3,4-dimethoxy groups increase logP compared to hydroxy-substituted analogs, enhancing membrane permeability.
- Tautomerism : The 5-methyl group stabilizes the pyrazole ring, reducing tautomeric shifts compared to unsubstituted or keto-containing derivatives (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
